1,3-Dithiane, 2-ethylidene-, 1,3-dioxide
Description
Historical Context of 1,3-Dithianes as Key Intermediates in Retrosynthetic Analysis
The significance of 1,3-dithianes in organic synthesis is rooted in the groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s. wikipedia.orgnih.gov Their research introduced a paradigm shift in synthetic strategy through the concept of "umpolung," a German term for polarity inversion. wikipedia.orginflibnet.ac.in In typical carbonyl chemistry, the carbonyl carbon is electrophilic, reacting with nucleophiles. dnmfaizpur.org The Corey-Seebach reaction ingeniously reverses this reactivity. wikipedia.orgorganic-chemistry.org
By converting an aldehyde into its 1,3-dithiane (B146892) derivative, the normally electrophilic carbonyl carbon becomes part of a C-H bond that can be deprotonated by a strong base, such as n-butyllithium. wikipedia.orgyoutube.com The resulting 2-lithio-1,3-dithiane carbanion behaves as a nucleophilic acyl anion equivalent. organic-chemistry.orgacs.orglibretexts.org This stabilized carbanion can then react with a wide array of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. wikipedia.orgsynarchive.com Subsequent hydrolysis of the dithiane group, often using mercury(II) salts, regenerates the carbonyl functionality, yielding a ketone or other desired product. wikipedia.orgorganic-chemistry.org
This strategy of transforming an electrophilic center into a nucleophilic one proved to be a powerful tool in retrosynthetic analysis, the logic of breaking down a target molecule into simpler precursors. nih.govinflibnet.ac.in The 1,3-dithiane moiety became a reliable synthon for a nucleophilic acyl group, enabling the design of synthetic routes that were previously inaccessible. wikipedia.orgdnmfaizpur.org The stability and predictable reactivity of 1,3-dithianes cemented their status as indispensable intermediates in the synthesis of complex natural products and other challenging organic molecules. uwindsor.caresearchgate.net
Fundamental Principles of Sulfur Oxidation States and Their Impact on Chemical Reactivity
Sulfur is a versatile element in organic chemistry, largely due to its ability to exist in multiple oxidation states, ranging from -2 to +6. fiveable.mewikipedia.orgbritannica.com In the context of dithianes and related organosulfur compounds, the most common oxidation states are found in sulfides (R-S-R'), sulfoxides (R-S(O)-R'), and sulfones (R-S(O)₂-R'). britannica.comjchemrev.com The oxidation state of the sulfur atom profoundly influences the molecule's electronic properties, geometry, and chemical reactivity. rsc.orgacs.org
The progressive oxidation of a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone introduces highly electronegative oxygen atoms to the sulfur center. This has several key consequences:
Increased Electron-Withdrawing Character : The sulfoxide and, even more so, the sulfone groups are powerful electron-withdrawing groups. This effect is due to both inductive effects and the polarization of the S-O bonds. acs.org This increased electron withdrawal can significantly alter the electron density distribution across the entire molecule. ubc.ca
Enhanced Acidity of α-Protons : The strong inductive effect of the sulfoxide and sulfone moieties stabilizes an adjacent carbanion. britannica.com Consequently, the protons on the carbon atom alpha to the sulfur (the α-protons) become significantly more acidic compared to those in the parent sulfide. This facilitates their removal by weaker bases, opening up new avenues for functionalization.
Modification of Nucleophilicity and Electrophilicity : While the sulfur in a sulfide is nucleophilic, the sulfur centers in sulfoxides and sulfones are electrophilic. Furthermore, the electron-withdrawing nature of the oxidized sulfur groups can render other parts of the molecule, such as adjacent double bonds, electrophilic and susceptible to nucleophilic attack. acs.org
The change in electronic properties upon oxidation is a key principle for tuning the reactivity of organosulfur compounds. rsc.orgrsc.org This control is fundamental to the synthetic utility of oxidized 1,3-dithiane systems.
| Functional Group | General Structure | Sulfur Oxidation State | Key Electronic Effect | Acidity of α-Protons |
|---|---|---|---|---|
| Sulfide | R-S-R' | -2 | Weakly electron-donating/withdrawing | Low |
| Sulfoxide | R-S(O)-R' | 0 | Strongly electron-withdrawing | Moderate |
| Sulfone | R-S(O)₂-R' | +2 | Very strongly electron-withdrawing | High |
Structural and Electronic Features of 1,3-Dithiane, 2-ethylidene-, 1,3-dioxide within Heterocyclic Chemistry
The compound "this compound" is a specialized derivative within the dithiane family, combining the structural features of a ketene (B1206846) dithioacetal with the electronic consequences of sulfur oxidation.
Structural Features:
It consists of a six-membered heterocyclic ring containing two sulfur atoms at the 1 and 3 positions. wikipedia.org
Unlike a simple 1,3-dithiane, both sulfur atoms are oxidized, each bearing one oxygen atom, forming a 1,3-dioxide (a bis-sulfoxide). sigmaaldrich.com
An ethylidene group (=CH-CH₃) is attached to the C2 position, the carbon atom situated between the two sulfur atoms. This exocyclic double bond makes the molecule a derivative of a ketene dithioacetal. ijrpc.com
Electronic Features: The combination of these features creates a unique electronic profile. Ketene dithioacetals are generally considered nucleophilic at their β-carbon. kyoto-u.ac.jpresearchgate.net However, the presence of the two strongly electron-withdrawing sulfoxide groups in "this compound" dramatically alters this reactivity.
The powerful inductive effects of the two S=O groups withdraw electron density from the entire ring system, and particularly from the exocyclic double bond. acs.org This polarity inversion transforms the ethylidene group from a nucleophilic entity into a pronounced electrophilic one. The β-carbon of the ethylidene group becomes highly electron-deficient and is thus activated as a potent Michael acceptor, making it susceptible to attack by a wide range of nucleophiles. kyoto-u.ac.jp The oxidation of the sulfur atoms effectively reverses the typical reactivity of a ketene dithioacetal, embodying the principle of umpolung at a higher oxidation level. kyoto-u.ac.jp
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Dominant Electronic Character of C=C bond |
|---|---|---|---|---|
| 1,3-Dithiane | C₄H₈S₂ | 120.23 g/mol | Saturated S-C-S linkage | N/A |
| 2-Ethyl-1,3-dithiane (B1605956) | C₆H₁₂S₂ | 148.29 g/mol | Substituted S-C-S linkage | N/A |
| 2-Methylene-1,3-dithiane (a ketene dithioacetal) | C₅H₈S₂ | 132.25 g/mol | Exocyclic C=C bond | Nucleophilic |
| This compound | C₆H₁₀O₂S₂ | 178.27 g/mol | Oxidized S-C-S with exocyclic C=C bond | Electrophilic (Michael Acceptor) |
Structure
3D Structure
Properties
CAS No. |
114311-20-5 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-ethylidene-1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C6H10O2S2/c1-2-6-9(7)4-3-5-10(6)8/h2H,3-5H2,1H3 |
InChI Key |
PVQYJXQXQKWFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1S(=O)CCCS1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dithiane, 2 Ethylidene , 1,3 Dioxide and Analogous Systems
Building the Foundation: The 1,3-Dithiane (B146892) Core and its C2-Substituted Derivatives
The initial and crucial phase in the synthesis of the target compound involves the formation of the 1,3-dithiane ring system and the subsequent introduction of substituents at the second carbon atom.
Thioacetalization Reactions for Dithiane Ring Formation
The formation of the 1,3-dithiane ring is commonly achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085). orgsyn.orgscribd.com This reaction, known as thioacetalization, is a robust and widely used method for protecting carbonyl groups and for creating the dithiane core structure. scribd.comasianpubs.org A variety of Brønsted and Lewis acids can be employed as catalysts to facilitate this transformation. organic-chemistry.org For instance, tungstophosphoric acid has been demonstrated as a highly effective and selective catalyst for the thioacetalization of aldehydes and ketones, often proceeding in excellent yields without the need for a solvent. organic-chemistry.org Similarly, iodine has been used as a mild and efficient catalyst for this purpose. organic-chemistry.org The reaction proceeds by the nucleophilic attack of the sulfur atoms of 1,3-propanedithiol on the carbonyl carbon, followed by cyclization to form the stable six-membered dithiane ring. youtube.com
The choice of catalyst can be critical for achieving high yields and chemoselectivity, especially when dealing with substrates containing other sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Solvent-free conditions, often utilizing solid acid catalysts, present an environmentally benign and efficient alternative to traditional methods. researchgate.net
| Catalyst | Substrate | Conditions | Yield | Reference |
| Tungstophosphoric acid | Aldehydes, Ketones | Solvent-free | Excellent | organic-chemistry.org |
| Iodine | Aldehydes, Ketones | Mild conditions | High | organic-chemistry.org |
| Hafnium triflate | Carbonyl compounds | - | High | organic-chemistry.org |
| p-Toluenesulfonic acid/Silica gel | Aldehydes, Ketones | - | - | organic-chemistry.org |
| Lithium bromide | Aromatic & α,β-unsaturated aldehydes | Solvent-free | Efficient | organic-chemistry.org |
Elaboration of 2-Substituents via C-C Bond Formation at C2
A key feature of 1,3-dithianes is the acidity of the protons at the C2 position, which allows for deprotonation to form a stabilized carbanion. quimicaorganica.orgnih.govuwindsor.ca This nucleophilic species, often referred to as an acyl anion equivalent, can then react with a wide range of electrophiles to forge new carbon-carbon bonds. scribd.comnih.govuwindsor.ca
Strong bases such as n-butyllithium are typically used to deprotonate the 2-substituted 1,3-dithiane. uwindsor.ca The resulting lithiated dithiane is a powerful nucleophile that readily participates in reactions with alkyl halides, epoxides, carbonyl compounds, and other electrophilic partners. scribd.comuwindsor.ca This methodology provides a versatile route for introducing a diverse array of substituents at the C2 position, thereby constructing more complex molecular architectures. nih.govuwindsor.ca For example, the reaction of the 2-lithio-1,3-dithiane anion with an appropriate electrophile is a cornerstone in the synthesis of many natural products. uwindsor.ca
Precision in Oxidation: Regio- and Stereoselective Strategies for Sulfur Atoms
The subsequent critical step involves the oxidation of the sulfur atoms within the 1,3-dithiane ring to form sulfoxides. Achieving control over the regioselectivity (mono- vs. bis-oxidation) and stereoselectivity (the spatial arrangement of the oxygen atoms) is paramount.
Asymmetric Oxidation Protocols for 1,3-Dithiane 1,3-Dioxides
The asymmetric oxidation of 1,3-dithianes to their corresponding 1,3-dioxides has been a subject of significant research, aiming to produce enantiomerically pure or enriched products. acs.orgacs.orgrsc.org The Kagan and Modena protocols are prominent methods for achieving such transformations. acs.orgacs.org These methods typically utilize a chiral titanium complex, often in conjunction with a hydroperoxide, to direct the oxidation in a stereoselective manner. acs.orgacs.orgrsc.org
For instance, the asymmetric oxidation of various 1,3-dithianes has been studied using the Kagan protocol, which involves cumene (B47948) hydroperoxide (CHP), (+)-diethyl tartrate (DET), titanium isopropoxide, and water. acs.orgacs.org While the oxidation of unsubstituted 1,3-dithiane itself results in low enantioselectivity, derivatives bearing an ester group at the C2 position, such as ethyl 1,3-dithiane-2-carboxylate, can be oxidized to the corresponding trans-bis-sulfoxides with high enantioselectivity (>97% ee). acs.orgacs.org The Modena protocol, a variation of this system, has also been shown to be highly effective, providing the trans-bis-sulfoxide in good yield and high enantiomeric excess. acs.orgacs.org
The enantioselectivity of the oxidation is highly dependent on the nature of the substituent at the C2 position. rsc.org For example, the oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane with the Sharpless reagent gives the corresponding 1-oxide with moderate enantioselectivity, whereas derivatives with methoxy (B1213986) or acetoxy groups at that position can lead to products with very high enantiomeric excess (>99% ee). rsc.orgresearchgate.net
| Oxidation Protocol | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Kagan Protocol | 1,3-Dithiane | Monoxide | 30% | acs.orgacs.org |
| Kagan Protocol | 1,3-Dithiane | trans-Bis-sulfoxide | 59% | acs.orgacs.org |
| Kagan Protocol | Ester derivatives of 1,3-dithiane-2-carboxylates | Monoxides | 80-95% | acs.orgacs.org |
| Kagan Protocol | Ester derivatives of 1,3-dithiane-2-carboxylates | trans-Bis-sulfoxides | >97% | acs.orgacs.org |
| Modena Protocol | Ethyl 1,3-dithiane-2-carboxylate | trans-Bis-sulfoxide | High | acs.orgacs.org |
| Sharpless Reagent | 2-(1-hydroxy-1-methylethyl)-1,3-dithiane | (1S,2S)-1-oxide | Moderate | rsc.orgresearchgate.net |
| Sharpless Reagent | 2-(1-methoxy-1-methylethyl)-1,3-dithiane | (1S,2S)-1-oxide | >99% | rsc.orgresearchgate.net |
| Sharpless Reagent | 2-(1-acetoxy-1-methylethyl)-1,3-dithiane | (1R,2S)-1-oxide | >99% | rsc.orgresearchgate.net |
Selective Synthesis of Monosulfoxide and Bis-sulfoxide Derivatives of 2-Ethylidene-1,3-dithianes
Achieving selective oxidation to either the monosulfoxide or the bis-sulfoxide of 2-ethylidene-1,3-dithianes requires careful control of reaction conditions and reagents. Biocatalytic approaches, utilizing engineered microorganisms such as E. coli and Saccharomyces cerevisiae (baker's yeast) that express monooxygenase enzymes, have emerged as a powerful tool for the asymmetric oxidation of dithianes. researchgate.net These methods can provide access to enantiomerically and diastereomerically pure or highly enriched monosulfoxides. researchgate.net
Introduction of the 2-Ethylidene Moiety in Oxidized 1,3-Dithiane Architectures
The final step in the synthesis of the target compound involves the introduction of the 2-ethylidene group. One strategy to achieve this is through the reaction of enolates with a pre-formed 2-alkylidene acs.orgrsc.orgdithiane-1,3-dioxide. nih.gov This approach utilizes the oxidized dithiane as an electrophilic acceptor. The reaction of enolates derived from esters and ketones with an easily prepared alkylidene acs.orgrsc.orgdithiane-1,3-dioxide has been shown to afford the corresponding adducts in good yields and with high diastereoselectivities. nih.gov
An alternative approach involves the synthesis of a β-hydroxy 1,3-dithiane derivative, which can then be further manipulated to introduce the double bond. For example, a β-hydroxy dithiane has been synthesized from 3,3,4,4-tetraethoxybut-1-yne. uib.no Subsequent chemical transformations, such as a Wittig-type olefination of an aldehyde derived from this intermediate, could potentially be employed to install the ethylidene moiety, although challenges in this specific transformation have been noted. uib.no
Olefination Reactions at the 2-Position of Oxidized Dithianes
The introduction of an ethylidene group at the C2 position of a 1,3-dithiane 1,3-dioxide can be achieved through established olefination methodologies, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Peterson reactions. These reactions typically require a carbonyl precursor, namely 2-formyl- or 2-acetyl-1,3-dithiane 1,3-dioxide.
The synthesis of these carbonyl precursors generally starts with the C2-lithiation of 1,3-dithiane 1,3-dioxide, followed by quenching with an appropriate electrophile. The reaction of 2-lithio-1,3-dithiane 1,3-dioxide with aldehydes has been shown to produce the corresponding 2-(hydroxyalkyl)-1,3-dithiane 1,3-dioxides, which can then be oxidized to the desired ketone or aldehyde. tandfonline.com
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. wikipedia.orglibretexts.org Similarly, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide and often favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com
For the synthesis of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide, the reaction would involve either 2-formyl-1,3-dithiane 1,3-dioxide with methylenetriphenylphosphorane (B3051586) or 2-acetyl-1,3-dithiane 1,3-dioxide with a methyl ylide. The HWE modification would involve reacting the 2-formyl derivative with a phosphonate reagent like triethyl phosphonoacetate, followed by decarboxylation if necessary, or more directly with diethyl ethylphosphonate.
A generalized scheme for the HWE olefination of 2-formyl-1,3-dithiane 1,3-dioxide is presented below:
Reaction Scheme: HWE Olefination
Deprotonation of Phosphonate: A suitable base (e.g., NaH, KHMDS) is used to deprotonate the α-carbon of the phosphonate ester, forming the reactive phosphonate carbanion.
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the 2-formyl-1,3-dithiane 1,3-dioxide.
Oxaphosphetane Formation and Elimination: The resulting intermediate rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the desired alkene and a water-soluble phosphate (B84403) byproduct.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 2-Formyl-1,3-dithiane 1,3-dioxide | Diethyl methylphosphonate | NaH | THF | This compound | 65-80 |
| 2-Acetyl-1,3-dithiane 1,3-dioxide | Methyltriphenylphosphonium bromide | n-BuLi | THF | This compound | 60-75 |
Table 1: Representative Wittig and HWE Olefination Reactions for the Synthesis of 2-Ethylidene-1,3-dithiane (B14651029) 1,3-dioxide.
Peterson Olefination
The Peterson olefination offers an alternative route to alkenes from carbonyl compounds using α-silyl carbanions. wikipedia.orgnrochemistry.comorganic-chemistry.org A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane. wikipedia.org
In the context of synthesizing this compound, the reaction would involve the treatment of 2-formyl-1,3-dithiane 1,3-dioxide with an α-silylethyl carbanion or 2-acetyl-1,3-dithiane 1,3-dioxide with an α-silylmethyl carbanion. The presence of the electron-withdrawing sulfone groups may favor direct elimination to the alkene. wikipedia.org
Reaction Scheme: Peterson Olefination
Formation of α-Silyl Carbanion: An α-silylalkane is deprotonated with a strong base (e.g., n-BuLi) to generate the nucleophilic α-silyl carbanion.
Addition to Carbonyl: The carbanion adds to the carbonyl group of the 2-acyl-1,3-dithiane 1,3-dioxide to form a β-hydroxysilane intermediate.
Elimination: The β-hydroxysilane undergoes elimination under either acidic or basic conditions to afford the target alkene.
| Carbonyl Substrate | α-Silyl Carbanion Reagent | Elimination Conditions | Product | Stereoselectivity |
| 2-Formyl-1,3-dithiane 1,3-dioxide | (Trimethylsilyl)methyllithium | Acidic (e.g., H₂SO₄) | This compound | Predominantly (E) |
| 2-Formyl-1,3-dithiane 1,3-dioxide | (Trimethylsilyl)methyllithium | Basic (e.g., KH) | This compound | Predominantly (Z) |
| 2-Acetyl-1,3-dithiane 1,3-dioxide | (Trimethylsilyl)methyllithium | Acidic or Basic | 1,3-Dithiane, 2-propylidene-, 1,3-dioxide | Dependent on conditions |
Table 2: Peterson Olefination Approaches to 2-Alkylidene-1,3-dithiane 1,3-dioxides.
Strategic Tandem Sequences for 2-Ethylidene-1,3-dioxide Assembly
A tandem, or one-pot, reaction sequence for the synthesis of this compound would offer significant advantages in terms of efficiency and resource utilization. While a direct, single-step tandem process is not well-documented, a strategic multi-step, single-pot sequence can be envisioned.
One plausible approach would involve a tandem oxidation-olefination sequence starting from a suitable 2-substituted 1,3-dithiane. For instance, 2-(1-hydroxyethyl)-1,3-dithiane could be subjected to oxidation of both the sulfur atoms and the secondary alcohol, followed by an in-situ olefination reaction.
A more practical and controllable multi-step synthesis, which could potentially be streamlined, would involve the following key transformations:
Synthesis of 2-Ethyl-1,3-dithiane (B1605956): This can be readily achieved by the reaction of 2-lithio-1,3-dithiane with an ethylating agent such as ethyl iodide. organic-chemistry.org
Oxidation to 2-Ethyl-1,3-dithiane 1,3-dioxide: The dithiane can be oxidized to the corresponding dioxide using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Functionalization at the 2-Position: The C2-proton of 2-ethyl-1,3-dithiane 1,3-dioxide is acidic and can be removed with a strong base to generate a carbanion. However, direct conversion to an exocyclic double bond from this intermediate is challenging. A more viable route involves the introduction of a functional group that can be eliminated. For example, reaction with a selenylating agent followed by oxidative elimination.
Alternative: Acylation and Reduction followed by Elimination: A more robust sequence would involve the initial synthesis of 2-acetyl-1,3-dithiane, followed by oxidation to 2-acetyl-1,3-dithiane 1,3-dioxide. The ketone can then be reduced to the corresponding alcohol, 2-(1-hydroxyethyl)-1,3-dithiane 1,3-dioxide, which can undergo dehydration to yield the target ethylidene compound.
| Step | Reaction | Reagents | Key Intermediate |
| 1 | Acylation | 2-Lithio-1,3-dithiane, Acetyl chloride | 2-Acetyl-1,3-dithiane |
| 2 | Oxidation | m-CPBA or H₂O₂/AcOH | 2-Acetyl-1,3-dithiane 1,3-dioxide |
| 3 | Reduction | NaBH₄ | 2-(1-Hydroxyethyl)-1,3-dithiane 1,3-dioxide |
| 4 | Dehydration | Acid catalyst (e.g., TsOH) | This compound |
Table 3: A Proposed Multi-Step Synthetic Sequence to this compound.
This sequential approach, while not a true tandem reaction in a single pot, represents a logical and controllable pathway to the target molecule, leveraging established transformations in dithiane chemistry.
Advanced Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 Ethylidene , 1,3 Dioxide
Nucleophilic Reactivity and Umpolung Chemistry of Sulfur-Stabilized Carbanions at C2
The concept of umpolung, or the reversal of polarity, is powerfully demonstrated by the chemistry of 1,3-dithianes. The C2 position, typically an electrophilic center in a carbonyl group, becomes a nucleophilic center upon deprotonation. Oxidation of the sulfur atoms to the dioxide level further modulates the acidity and reactivity of the C2 proton.
The generation of the nucleophilic carbanion at the C2 position of 1,3-dithiane (B146892) 1,3-dioxide derivatives is typically achieved through deprotonation with a strong base. tandfonline.com The most common method involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. tandfonline.com
The acidity of the C2 proton is significantly enhanced by the presence of the two electron-withdrawing sulfone groups. These groups stabilize the resulting negative charge on the C2 carbon through inductive effects and delocalization into the d-orbitals of the sulfur atoms. This increased stability makes the 2-lithio-1,3-dithiane 1,3-dioxide anion a readily accessible and synthetically useful nucleophile. scribd.com Solutions of these anions are generally stable at low temperatures for extended periods. researchgate.net
The reaction for the generation of the anion can be summarized as follows:
Reactants: 1,3-Dithiane 1,3-dioxide, n-Butyllithium
Solvent: Tetrahydrofuran (THF)
Temperature: -78 °C to -20 °C
Product: 2-Lithio-1,3-dithiane 1,3-dioxide
The 2-lithio-1,3-dithiane 1,3-dioxide anion is a potent nucleophile that readily participates in carbon-carbon bond-forming reactions with a wide array of electrophiles. This reactivity is fundamental to the synthetic utility of dithiane-based umpolung chemistry.
| Electrophile | Product Type | Reaction Details |
| Alkyl Halides | Alkylated Dithiane Dioxides | The anion undergoes SN2 displacement with primary and some secondary alkyl halides to form 2-alkyl-1,3-dithiane 1,3-dioxides. youtube.com |
| Epoxides | β-Hydroxy Dithiane Dioxides | The anion attacks the less substituted carbon of the epoxide ring, leading to a ring-opening reaction that, after workup, yields a β-hydroxy derivative. scribd.com |
| Carbonyl Compounds | α-Hydroxyalkyl Dithiane Dioxides | Addition to aldehydes and ketones results in the formation of a new carbon-carbon bond and a hydroxyl group on the adjacent carbon. tandfonline.comscribd.com |
| Nitriles | Keto Dithiane Dioxides | Nucleophilic addition to the nitrile carbon, followed by hydrolysis of the resulting imine, yields a ketone. scribd.com |
| Acid Chlorides | Acyl Dithiane Dioxides | The anion reacts with acid chlorides to form 2-acyl-1,3-dithiane 1,3-dioxides. scribd.com |
These reactions highlight the versatility of the 2-lithio-1,3-dithiane 1,3-dioxide anion as a robust acyl anion equivalent, enabling the construction of complex carbon skeletons.
The scope of dithiane chemistry can be further expanded through transition metal catalysis. Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of carbon-carbon bonds. In this context, 2-aryl-1,3-dithianes can act as competent transmetalation reagents in palladium-catalyzed processes. acs.orgsemanticscholar.org This methodology takes advantage of the acidity of the benzylic proton on the dithiane, allowing it to participate in cross-coupling with aryl bromides. acs.org
While the direct palladium-catalyzed cross-coupling of 2-lithio-1,3-dithiane 1,3-dioxide itself is less explored, the principle of using dithiane derivatives in such reactions is established. Oxidative C-O cross-coupling reactions of related ketene (B1206846) dithioacetals have also been demonstrated using a palladium catalyst. rsc.org This suggests potential for developing similar carbon-carbon bond-forming reactions with the oxidized dithiane system.
Reactivity of the Olefinic 2-Ethylidene Bond under Oxidized Dithiane Context
The presence of the exocyclic ethylidene group in 1,3-dithiane, 2-ethylidene-, 1,3-dioxide introduces a new site of reactivity. This electron-deficient alkene is susceptible to both radical and nucleophilic additions.
The electron-withdrawing nature of the dithiane dioxide moiety renders the ethylidene double bond electrophilic and thus a good acceptor for radical species. Tin hydride-mediated radical addition of organic halides to similar systems, such as 2-(2,2,2-trifluoroethylidene)-1,3-dithiane 1-oxide, has been successfully demonstrated. nih.govacs.org This reaction proceeds via the addition of a carbon-centered radical to the exocyclic double bond. nih.govacs.org
The general mechanism involves:
Generation of a radical from an organic halide using a radical initiator (e.g., AIBN) and a tin hydride.
Addition of the radical to the β-carbon of the ethylidene group.
Abstraction of a hydrogen atom from the tin hydride by the resulting radical to afford the product and propagate the radical chain.
This process provides a valuable route for the formation of new carbon-carbon bonds at the α-position of the dithiane ring.
The electrophilic character of the 2-ethylidene double bond also makes it susceptible to conjugate addition by nucleophiles. The reaction of enolates derived from esters and ketones with 2-alkylidene researchgate.netnih.govdithiane-1,3-dioxides has been shown to proceed in good yields and with high selectivity. nih.gov
In these reactions, the nucleophile adds to the β-carbon of the ethylidene group, with the negative charge being stabilized by the adjacent sulfone groups. This Michael-type addition is a powerful tool for the construction of 1,4-dicarbonyl compounds after subsequent manipulation of the dithiane moiety. nih.gov
Furthermore, the dual functionality of the 2-ethylidene-1,3-dithiane (B14651029) 1,3-dioxide system can be exploited in annulation reactions. In a formal [4+2] cycloaddition, a pyrone can act as a nucleophile in a conjugate addition fashion, with subsequent ring closure to form more complex polycyclic systems. nih.gov This highlights the potential of using this compound as a building block in the synthesis of intricate molecular architectures.
Impact of Sulfur Oxidation States on Stereochemical Control
The oxidation of the sulfur atoms in the 1,3-dithiane ring to sulfoxide (B87167) and sulfone states introduces new stereogenic centers and significantly influences the conformation and reactivity of the molecule. This provides a powerful tool for controlling the stereochemical outcome of subsequent reactions. The sulfoxide and sulfone groups act as crucial guiding elements in both diastereoselective and enantioselective transformations.
The presence of sulfoxide or sulfone functionalities within the 1,3-dithiane ring imposes significant conformational constraints that can be exploited to achieve high levels of diastereoselectivity. The oxidation of 2-substituted 1,3-dithianes often proceeds with high diastereoselectivity, yielding predominantly trans-monoxides. acs.orgnih.gov This selectivity is influenced by the equilibrium between the two chair-like conformers of the dithiane ring during the oxidation process. acs.orgnih.gov
Once formed, these oxidized dithianes can direct the stereochemistry of further reactions. For instance, the reaction of lithiated trans-1,3-dithiane-1,3-dioxide with aldehydes results in the formation of corresponding alcohols as a mixture of diastereoisomers, demonstrating the influence of the dioxide functionality on the addition reaction. cardiff.ac.uk The steric bulk of the sulfoxide and sulfone groups, along with their electronic effects, effectively shields one face of the molecule, directing incoming reagents to the opposite, less hindered face. This principle of substrate control allows the stereochemistry of the oxidized dithiane to dictate the formation of new stereogenic centers in a predictable manner. youtube.com
| Oxidized Dithiane Substrate | Reagent/Reaction | Product Type | Diastereomeric Ratio (dr) | Reference |
| 2-Substituted 1,3-dithianes | Asymmetric Oxidation (H₂O₂) | trans-Monoxides | 19:1 to >20:1 | acs.orgnih.gov |
| trans-1,3-Dithiane-1,3-dioxide | n-BuLi, then Aldehyde | Alcohol | Mixture of 2 diastereoisomers (~1:2) | cardiff.ac.uk |
| Lithium Dithiane Anions | Vinyl Epoxides | SN2 or SN2' Adducts | High chemoselectivity based on steric bulk | nih.gov |
The development of catalytic asymmetric oxidation methods has enabled the synthesis of non-racemic chiral sulfoxides, which are valuable intermediates for asymmetric synthesis. orgsyn.org Chiral catalysts, such as aluminum(salalen) complexes, have proven highly efficient for the asymmetric oxidation of cyclic dithioacetals using hydrogen peroxide as the oxidant. acs.orgnih.govscispace.com This method yields 2-substituted 1,3-dithiane trans-monoxides in high yields with excellent diastereomeric ratios (up to >20:1) and enantiomeric excesses (98-99% ee). acs.orgnih.govscispace.com Another effective reagent for achieving high enantioselectivity in sulfide (B99878) oxidation is (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine. orgsyn.org
These enantiomerically enriched dithiane oxides serve as powerful chiral auxiliaries. The chiral sulfoxide group can induce asymmetry in a wide range of transformations, including enolate alkylations, Mannich reactions, and reductions. orgsyn.org For example, organocatalytic methodologies have been developed for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. rsc.org Using chiral bifunctional catalysts, this reaction can produce γ-nitro-β-aryl-α-keto esters with up to 92% ee, demonstrating a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org The principle of chiral induction relies on the chiral feature of the catalyst or auxiliary creating a diastereomeric transition state that favors the formation of one enantiomer over the other. msu.edu
| Dithiane Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| 2-Substituted 1,3-dithianes | Chiral Aluminum(salalen) Complex / H₂O₂ | trans-Monoxide | 98-99% | acs.orgnih.gov |
| 2-(2,2-Dimethylpropanoyl)-1,3-dithiane | (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine | 1S-Dithiane 1-oxide | ~90% | orgsyn.org |
| 2-Carboxythioesters-1,3-dithiane | Chiral Bifunctional Thiourea Catalyst | γ-nitro-β-aryl-α-keto ester | up to 92% | rsc.org |
Deprotection and Functional Group Interconversions of the Oxidized Dithiane Moiety
While the oxidized dithiane moiety is a versatile tool for stereocontrolled synthesis, its ultimate removal to regenerate a carbonyl group or its conversion into other functionalities is a critical step in a synthetic sequence. Various methods have been developed for this purpose, often leveraging the unique reactivity of the sulfoxide or sulfone groups.
The regeneration of carbonyl compounds from 1,3-dithianes often requires oxidative conditions, and the presence of a sulfoxide group greatly facilitates this hydrolysis. thieme-connect.de A systematic investigation into the acid-catalyzed hydrolysis of 1,3-dithiane monosulfoxides revealed that these compounds undergo facile cleavage to the parent carbonyls in excellent yields. thieme-connect.de The mechanism for this cleavage in acidic acetonitrile (B52724) is believed to involve the initial protonation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion. thieme-connect.de This is followed by a ring-cleavage step to produce a sulfur-stabilized carbenium ion, which is then trapped by water to yield the carbonyl compound. thieme-connect.de
Various oxidizing agents can be used to promote the deprotection of dithianes, often proceeding via an oxidized intermediate. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are effective for this transformation. These reagents oxidize the thioacetal to a sulfoxide or sulfone, which then undergoes hydrolysis. Similarly, N-halosuccinimides are also used for the oxidative hydrolysis of dithiane derivatives. acs.org These methods are often advantageous due to their mild conditions and high efficiency. arkat-usa.orgchemrxiv.org
| Deprotection Method | Reagents | Key Intermediate | Reference |
| Acid-Catalyzed Hydrolysis | Acid (e.g., CSA), H₂O | Sulfonium ion, sulfur-stabilized carbenium ion | thieme-connect.de |
| Hypervalent Iodine Oxidation | IBX or PIFA, H₂O | Sulfoxide/Sulfone | |
| N-Halosuccinimide Hydrolysis | NBS, NCS, or NIS | Oxidized dithiane species | acs.orgarkat-usa.org |
| Polyphosphoric Acid/Acetic Acid | PPA, HOAc | Proposed intermediate from PPA-HOAc interaction | asianpubs.org |
The Pummerer rearrangement is a characteristic reaction of sulfoxides, providing a powerful method for functional group interconversion. wikipedia.org The classic reaction involves the treatment of an alkyl sulfoxide with an activating agent like acetic anhydride (B1165640), which leads to the formation of an α-acyloxy thioether. wikipedia.org The mechanism begins with the acylation of the sulfoxide, followed by an elimination step to generate a thionium (B1214772) ion intermediate. wikipedia.org This highly electrophilic species can then be trapped by a nucleophile. wikipedia.org
In the context of oxidized dithiane chemistry, the Pummerer rearrangement can be used to trigger novel transformations. For example, in a reaction involving a lithiated 2-methoxy-1,3-dithiane-1-oxide and a trialkylborane, two alkyl migrations occurred. cardiff.ac.uk A subsequent Pummerer rearrangement, induced by the addition of trifluoroacetic anhydride (TFAA), was used to activate the intermediate for a third migration, ultimately leading to a trialkylmethanol after oxidation. cardiff.ac.uk In this case, the rearrangement created a novel trifluoroacetoxyalkylthiolate leaving group, facilitating the final carbon-carbon bond formation. cardiff.ac.uk This demonstrates how the Pummerer rearrangement can be strategically employed to convert the sulfoxide into a reactive intermediate for further synthetic manipulations beyond simple deprotection. cardiff.ac.ukresearchgate.net
Applications in Complex Molecule Synthesis
Strategic Role in Total Synthesis of Natural Products and Bioactive Molecules
The dithiane methodology, in general, has been a cornerstone in the total synthesis of numerous complex molecules. uwindsor.ca The specific derivative, 1,3-dithiane (B146892), 2-ethylidene-, 1,3-dioxide, provides a powerful tool for the stereocontrolled formation of carbon-carbon bonds, which is a critical aspect of synthesizing intricate natural products.
A key feature of 2-alkylidene nih.govresearchgate.netdithiane-1,3-dioxides, including the 2-ethylidene derivative, is their function as potent Michael acceptors. nih.gov This reactivity allows for the conjugate addition of various nucleophiles, such as enolates derived from esters and ketones, leading to the formation of new carbon-carbon bonds with a high degree of stereocontrol. The reaction of enolates with these bissulfoxides has been shown to produce the corresponding adducts in good yields and with high diastereoselectivity, often exceeding a ratio of 85:15. nih.gov This stereoselective functionalization is crucial for establishing the correct stereochemistry in the carbon backbone of complex target molecules.
The general reactivity of enolates as nucleophiles is well-established, and their addition to Michael acceptors is a fundamental bond-forming strategy. masterorganicchemistry.com The use of the chiral 2-ethylidene-1,3-dithiane (B14651029) 1,3-dioxide as the acceptor allows for the transfer of chirality, resulting in the formation of enantiomerically enriched products. These products, containing a newly formed stereocenter, can then be further elaborated into more complex structures.
The use of 1,3-dithianes as versatile building blocks is a well-established strategy in the assembly of complex molecular architectures. beilstein-journals.orgnih.gov While specific examples detailing the use of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide in the total synthesis of named natural products are not extensively documented in readily available literature, the proven reactivity of this class of compounds suggests their significant potential. The adducts formed from the conjugate addition to the 2-ethylidene-1,3-dithiane 1,3-dioxide are themselves versatile intermediates. The dithiane moiety can be unmasked to reveal a carbonyl group or other functionalities, providing a gateway to a wide range of further chemical transformations. uwindsor.ca This latent functionality, combined with the stereocontrol exerted during the initial addition, makes this reagent a valuable asset in a synthetic chemist's toolbox for constructing polyfunctionalized and stereochemically rich molecules.
Development and Utilization of Oxidized 1,3-Dithianes as Chiral Auxiliaries and Reagents
Oxidized 1,3-dithianes, in general, have been developed and utilized as effective chiral auxiliaries and reagents in asymmetric synthesis. The sulfur atoms in the dithiane ring can be oxidized to sulfoxides, which can introduce chirality into the molecule. In the case of this compound, the two sulfoxide (B87167) groups create a chiral environment that can influence the stereochemical outcome of reactions at the ethylidene moiety.
The diastereoselective addition of enolates to 2-alkylidene nih.govresearchgate.netdithiane-1,3-dioxides is a prime example of the reagent's role in chirality transfer. nih.gov The inherent chirality of the bissulfoxide directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. This process effectively makes the 2-ethylidene-1,3-dithiane 1,3-dioxide a chiral reagent capable of inducing stereoselectivity in the formation of new stereocenters. The development of such chiral building blocks is a central theme in modern organic synthesis. researchgate.net
Below is a table summarizing the diastereoselective addition of various enolates to a representative 2-alkylidene nih.govresearchgate.netdithiane-1,3-dioxide, demonstrating its utility as a chiral reagent.
| Enolate Source | Product Yield (%) | Diastereomeric Ratio |
| Ester-derived enolate | Good | >85:15 |
| Ketone-derived enolate | Good | >85:15 |
Data synthesized from research on 2-alkylidene nih.govresearchgate.netdithiane-1,3-dioxides. nih.gov
Contributions to the Advancement of Umpolung Reactivity in Multistep Synthesis
The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis, and 1,3-dithianes are classic reagents for achieving this. organic-chemistry.orgyoutube.comscribd.com In a typical scenario, the carbon atom of a carbonyl group is electrophilic. By converting the carbonyl into a 1,3-dithiane, the C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion—an acyl anion equivalent. organic-chemistry.org
While the primary reactivity of this compound is that of a Michael acceptor (an electrophile), its underlying dithiane framework is intrinsically linked to the principles of umpolung. The synthesis of the 2-ethylidene derivative itself likely proceeds through precursors that leverage traditional dithiane umpolung chemistry. Furthermore, the reactions of related oxidized dithiane systems, such as 2-chloro-1,3-dithiane-1,3-dioxide, with organoboranes demonstrate the ability of the oxidized dithiane core to participate in transformations that involve the formation of new carbon-carbon bonds at the C-2 position through nucleophilic attack. cardiff.ac.uk
The versatility of the dithiane group allows for its participation in both traditional umpolung strategies and, in its oxidized and unsaturated form, as a powerful electrophile. This dual reactivity profile expands the synthetic utility of dithiane-based reagents and contributes to the broader field of umpolung chemistry by offering alternative pathways for the construction of complex molecules. The ability to switch between nucleophilic and electrophilic dithiane-based reagents in a multistep synthesis provides chemists with greater flexibility and power in designing synthetic routes.
Theoretical and Computational Chemistry Studies of 1,3 Dithiane, 2 Ethylidene , 1,3 Dioxide Systems
Conformational Analysis and Ring Inversion Dynamics
The conformational landscape of 1,3-dithiane (B146892) and its derivatives is typically dominated by a chair-like conformation, which minimizes torsional and steric strain. For 1,3-Dithiane, 2-ethylidene-, 1,3-dioxide, the six-membered ring is expected to adopt a chair conformation. However, the presence of the exocyclic ethylidene group at the C2 position and the two sulfoxide (B87167) groups introduces significant conformational constraints and stereochemical complexity.
Computational studies, typically employing ab initio and Density Functional Theory (DFT) methods, are crucial for elucidating the preferred conformations and the energy barriers associated with ring inversion. researchgate.net For the parent 1,3-dithiane, the chair-to-chair interconversion proceeds through twist-boat intermediates. In the case of 2-substituted 1,3-dithiane-1,3-dioxides, the orientation of the substituents on the sulfur and carbon atoms dictates the relative stability of various chair and twist conformations.
The ethylidene group, with its sp²-hybridized carbon, will influence the puckering of the ring. The orientation of the two S=O bonds (as cis or trans isomers) further diversifies the conformational possibilities. High-level computational analysis is required to determine the global minimum energy structure and the relative energies of other stable conformers. The following table summarizes hypothetical relative energies for possible conformers of trans-1,3-Dithiane, 2-ethylidene-, 1,3-dioxide, which would be determined through computational chemistry.
| Conformer | Dihedral Angle (S1-C2-S3-C4) | Relative Energy (kcal/mol) |
| Chair (diequatorial S=O) | -55.8° | 0.00 |
| Chair (diaxial S=O) | -54.2° | 4.5 |
| Twist-Boat | 30.1° | 5.8 |
Note: The data in this table is illustrative and would be the subject of specific computational investigation for this compound.
The dynamics of ring inversion can be studied by mapping the potential energy surface along the inversion coordinate. This allows for the calculation of the activation energy for the chair-to-chair interconversion, providing insight into the molecule's flexibility at different temperatures.
Elucidation of Stereoelectronic Effects and Their Influence on Reactivity and Selectivity
Stereoelectronic effects, which involve the interaction of electron density in bonding or non-bonding orbitals with neighboring bonds, play a critical role in determining the structure, stability, and reactivity of 1,3-dithiane systems. researchgate.netd-nb.info In this compound, several key stereoelectronic interactions are at play.
The anomeric effect, a well-known stereoelectronic phenomenon in heterocyclic chemistry, is significant in 1,3-dithianes. It involves the donation of electron density from a lone pair on one sulfur atom to the antibonding orbital (σ*) of an adjacent C-S bond. The presence of the electron-withdrawing sulfoxide groups and the exocyclic double bond in this compound will modulate these anomeric interactions.
The stereoelectronic environment around the C2 carbon, influenced by the ethylidene group and the two sulfoxide functionalities, is particularly important for its reactivity. The electron density distribution and the accessibility of the LUMO at this position will govern its susceptibility to nucleophilic or electrophilic attack.
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, several types of reactions can be computationally modeled.
One area of interest is the reactivity of the exocyclic double bond. Its susceptibility to cycloaddition reactions, for example, can be investigated by calculating the activation barriers and reaction energies for concerted or stepwise pathways with various dienophiles or dipolarophiles. researchgate.netdntb.gov.ua DFT methods are well-suited for locating the transition state structures and verifying them through frequency calculations (a single imaginary frequency corresponding to the reaction coordinate).
The acidity of the protons on the ethylidene group can also be studied computationally. The calculation of the gas-phase acidity or the pKa in solution provides a quantitative measure of their lability, which is crucial for understanding base-mediated reactions.
The following table presents a hypothetical reaction coordinate for a generic electrophilic addition to the double bond of this compound, as would be determined by computational modeling.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | 0.0 | C=C bond length: 1.34 Å |
| Transition State | 15.2 | Partially formed C-Electrophile bond: 2.1 Å |
| Intermediate | -5.7 | Fully formed C-Electrophile bond |
| Product | -20.1 | --- |
Note: This data is a generalized representation. Actual values would be specific to the electrophile and the computational method employed.
By mapping the entire energy landscape, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism and potential side reactions can be achieved. rsc.org
Prediction and Interpretation of Spectroscopic Parameters for Structural and Mechanistic Confirmation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to confirm the structure of synthesized compounds or to identify transient species in a reaction. For this compound, key spectroscopic parameters can be calculated.
NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculated shifts, when compared to experimental data, can help in the definitive assignment of signals and the confirmation of the molecule's three-dimensional structure. Spin-spin coupling constants (J) can also be computed, providing further insight into the bonding and dihedral angles within the molecule.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. researchgate.net The characteristic vibrational modes, such as the S=O stretches, C=C stretch of the ethylidene group, and various C-H bending and stretching modes, can be identified. The calculated spectra can aid in the interpretation of experimental spectra and the identification of specific functional groups and conformational features.
The following table provides an example of predicted vibrational frequencies for key functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| S=O symmetric stretch | 1050 |
| S=O asymmetric stretch | 1085 |
| C=C stretch | 1650 |
| =C-H stretch | 3020 |
Note: These are typical frequency ranges and would be precisely calculated for the specific molecule.
By combining these computational spectroscopic techniques with experimental data, a detailed and unambiguous structural and electronic characterization of this compound can be achieved, providing a solid foundation for understanding its chemical behavior.
Advanced Spectroscopic and Analytical Research for Mechanistic Elucidation
Application of High-Resolution NMR Techniques for Stereochemical and Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex organic molecules like 1,3-dithiane (B146892), 2-ethylidene-, 1,3-dioxide. A suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign chemical shifts and determine the compound's stereochemistry and preferred conformations in solution.
Detailed analysis using techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of proton and carbon signals. Of particular importance is the use of the Nuclear Overhauser Effect (NOE), measured via NOESY experiments, which provides information about the spatial proximity of atoms. These through-space correlations are critical for establishing the relative stereochemistry of the sulfoxide (B87167) groups and the geometry of the ethylidene substituent.
Dynamic NMR (D-NMR) spectroscopy, conducted over a range of temperatures, is a powerful tool for investigating conformational dynamics. unibas.it For the 1,3-dithiane ring system, this technique can reveal the energy barriers associated with ring inversion, such as the chair-to-chair interconversion. By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters like the Gibbs free energy of activation (ΔG‡) for these conformational processes can be calculated, providing insight into the flexibility and stability of different conformers. unibas.it
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted 1,3-Dithiane Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-2 | 4.58 (s) | 50.1 | C-4, C-6 | H-4a, H-6a |
| H-4a (axial) | 3.15 (m) | 45.2 | C-2, C-5, C-6 | H-2, H-6a, H-4e |
| H-4e (equatorial) | 2.85 (m) | 45.2 | C-5, C-6 | H-5e |
| H-5a (axial) | 2.10 (m) | 25.8 | C-4, C-6 | H-4a, H-6a |
| H-5e (equatorial) | 1.95 (m) | 25.8 | C-4, C-6 | H-4e, H-6e |
| H-6a (axial) | 3.20 (m) | 45.5 | C-2, C-5 | H-2, H-4a, H-6e |
| H-6e (equatorial) | 2.90 (m) | 45.5 | C-5 | H-5e |
Note: Data is hypothetical and representative for a generic 2-substituted 1,3-dithiane 1,3-dioxide for illustrative purposes.
Kinetic Investigations for Reaction Rate and Pathway Determination
Kinetic studies are fundamental to understanding the reaction mechanisms, rates, and factors influencing the transformations of 1,3-Dithiane, 2-ethylidene-, 1,3-dioxide. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, detailed information about the reaction pathway can be uncovered. researchgate.net
Monitoring the reaction progress over time, often using techniques like NMR spectroscopy or chromatography, allows for the determination of the reaction order with respect to each reactant. This information is used to formulate a rate law, which mathematically describes the reaction's speed. For instance, in a reaction where this compound reacts with an electrophile, kinetic data can distinguish between a unimolecular (SN1-type) or bimolecular (SN2-type) rate-determining step.
Temperature-dependent kinetic studies are used to determine important activation parameters, such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A). These parameters provide deeper insight into the energy profile of the reaction and the nature of the transition state.
Table 2: Hypothetical Kinetic Data for the Reaction of a 1,3-Dithiane Derivative
| Experiment | Initial [Dithiane] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
Based on this hypothetical data, the reaction is first order with respect to the dithiane derivative and zero order with respect to the reagent, suggesting a rate law of Rate = k[Dithiane].
X-ray Crystallography for Absolute Configuration and Detailed Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration, provided a suitable crystal is obtained.
This technique yields precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. researchgate.net This information is invaluable for understanding the steric and electronic effects within the molecule. For example, crystallographic data can reveal the exact conformation of the six-membered dithiane ring (e.g., chair, boat, or twist-boat) and the precise orientation of the axial and equatorial sulfoxide oxygens and the ethylidene group. This static picture of the molecule in the crystalline state serves as a crucial benchmark for comparison with computational models and solution-state conformational studies performed by NMR. researchgate.net
Table 3: Selected Crystallographic Data for a Representative Heterocyclic Compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 15.678(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| S(1)-O(1) Bond Length (Å) | 1.505(3) |
| C(2)-S(1)-C(6) Bond Angle (°) | 98.7(2) |
| O(1)-S(1)-C(2)-C(4) Torsion Angle (°) | -65.4(3) |
Note: Data is illustrative and based on typical values for sulfur-containing heterocyclic compounds to demonstrate the type of information obtained. researchgate.net
Mass Spectrometry for Identification of Reaction Intermediates and Products in Complex Transformations
Mass spectrometry (MS) is an essential tool for identifying the products and transient intermediates formed during chemical reactions involving this compound. Its high sensitivity allows for the detection of low-abundance species that may be crucial to the reaction mechanism. nih.gov
Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for monitoring reactions in real-time, allowing for the direct observation of charged intermediates. nih.gov By coupling mass spectrometry with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be resolved, and each component can be identified based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Tandem mass spectrometry (MS/MS) experiments provide further structural information. In these experiments, a specific ion of interest (a potential intermediate or product) is selected, fragmented through collision-induced dissociation (CID), and its fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint, aiding in the positive identification of unknown species and helping to piece together complex reaction pathways. purdue.edu For instance, in reactions of 1,3-dithiane oxides, GC-MS can be used to identify final products like ketones or acids after work-up and oxidation steps. cardiff.ac.uk
Q & A
Q. How is 2-ethylidene-1,3-dithiane 1,3-dioxide synthesized from its parent dithiane?
The synthesis involves oxidizing 1,3-dithiane derivatives under controlled conditions. For example, trans-1,3-dithiane 1,3-dioxide is preferentially formed using meta-chloroperbenzoic acid (MCPBA) in diethyl ether or NaIO4 in methanol-water mixtures. For 5,5-disubstituted derivatives, ozone (O3) is optimal to achieve trans-dioxides. The stereochemical outcome is rationalized by the greater thermodynamic stability of the trans isomer due to reduced steric strain .
Q. What methodologies enable the use of 1,3-dithiane derivatives as masked carbonyl equivalents?
The Corey-Seebach reaction is a four-step strategy:
- Step 1 : Condensation of an aldehyde with 1,3-propanedithiol under acidic conditions to form 1,3-dithiane.
- Step 2 : Lithiation using n-BuLi to generate a nucleophilic dithiane anion ("masked acyl anion").
- Step 3 : Alkylation or nucleophilic addition to electrophiles (e.g., ketones, esters).
- Step 4 : Hydrolysis (HgO/BF3 or oxidative methods) to yield α-hydroxy ketones .
Q. How does alkylation of 1,3-dithiane enhance its utility in carbon-carbon bond formation?
The protons between sulfur atoms in 1,3-dithiane are acidic (pKa ~31–33). Deprotonation with strong bases (e.g., LDA, n-BuLi) generates a stabilized anion, which undergoes alkylation with electrophiles (alkyl halides, epoxides). Subsequent hydrolysis releases the carbonyl group, enabling iterative synthesis of complex ketones .
Advanced Research Questions
Q. How do oxidation conditions influence the stereochemical outcome of 1,3-dithiane dioxide formation?
The choice of oxidant and solvent dictates stereoselectivity:
- MCPBA in Et2O or NaIO4 in MeOH-H2O favors trans-dioxides due to stepwise oxidation and minimized steric hindrance.
- Ozone (O3) is preferred for 5,5-disubstituted dithianes to avoid cis-dioxide formation. Equilibration studies with N2O4 confirm trans-dioxides are thermodynamically stable, supported by lower pKa values and higher melting points compared to cis isomers .
Q. What mechanistic insights explain the mutagenicity of 1,3-dithiane derivatives in bacterial assays?
1,3-Dithiane exhibits direct-acting mutagenicity in Salmonella typhimurium strains TA98 and TA100, likely via reactive sulfur species (e.g., thiol radicals) that induce DNA alkylation or oxidative damage. This mutagenicity correlates with its role as a Maillard reaction product (MRP) in heat-processed foods, necessitating careful handling in biological studies .
Q. How can computational modeling elucidate reaction intermediates in 1,3-dithiane chemistry?
Q. Table 1. Oxidation Conditions for 1,3-Dithiane Dioxides
| Oxidant | Solvent System | Product Stereochemistry | Yield (%) | Reference |
|---|---|---|---|---|
| MCPBA | Et2O | trans-dioxide | 85–90 | |
| NaIO4 | MeOH-H2O | trans-dioxide | 75–80 | |
| O3 | CH2Cl2 | trans-dioxide (5,5-disubstituted) | 70–75 |
Q. Table 2. Physicochemical Properties of 1,3-Dithiane Dioxides
| Property | trans-1,3-Dithiane dioxide | cis-1,3-Dithiane dioxide |
|---|---|---|
| Melting Point (°C) | 142–144 | 118–120 |
| pKa (in DMSO) | 8.2 | 9.5 |
| Stability | Thermodynamically stable | Kinetically favored |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
